The compound (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is an organic compound characterized by its unique structure that integrates a phenyl group with a 1,3-dioxolane moiety. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, often involving the reaction of substituted phenyl derivatives with dioxolane precursors. Its synthesis and applications have been documented in several scientific publications and chemical databases, such as PubChem and BenchChem, which provide comprehensive data on its properties and uses.
(4-(1,3-Dioxolan-2-YL)phenyl)methanamine falls under the classification of organic compounds, specifically as an amine due to the presence of the amine functional group (-NH2). It is also categorized as a heterocyclic compound due to the inclusion of the dioxolane ring.
The synthesis of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine can be achieved through various synthetic routes:
The molecular structure of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine features a phenyl ring substituted with a dioxolane group at one position and an amine group at another. The dioxolane ring contributes to the compound's heterocyclic nature, influencing its reactivity and interaction with biological systems.
The compound can participate in several chemical reactions:
Reactions typically require specific reagents and conditions:
The mechanism of action for (4-(1,3-Dioxolan-2-YL)phenyl)methanamine primarily revolves around its ability to interact with biological molecules. The amine group can act as a nucleophile in various biochemical pathways, potentially influencing enzyme activity or receptor interactions.
Research indicates that compounds with similar structures may exhibit antimicrobial and antifungal properties, suggesting potential therapeutic applications . Further studies are required to elucidate specific pathways and interactions at the molecular level.
Physical property data can be sourced from chemical databases such as PubChem or BenchChem, which provide detailed information on solubility, boiling points, and other relevant characteristics .
The compound has several notable applications:
The exploration of 1,3-dioxolane derivatives in neuropharmacology emerged from efforts to mitigate NMDA receptor-mediated excitotoxicity. Excessive activation of NMDA receptors by glutamate leads to pathological calcium influx, triggering neuronal apoptosis – a process implicated in ischemic stroke, traumatic brain injury, and Alzheimer's disease [2]. Early neuroprotective strategies focused on direct NMDA channel blockers (e.g., dizocilpine/MK-801), but their clinical utility was limited by psychotomimetic side effects. This spurred interest in modulators offering finer control over receptor activity.
1,3-Dioxolane-containing compounds entered this landscape through structural hybridization strategies. The dioxolane ring, formed via condensation of aldehydes or ketones with ethylene glycol, provides metabolic stability while retaining key hydrogen-bonding capabilities crucial for target engagement [5] [6]. Research demonstrated that derivatives like (4-(1,3-Dioxolan-2-yl)phenyl)methanamine could indirectly attenuate NMDA excitotoxicity via upstream neuromodulatory systems. Crucially, studies showed that 5-HT₁ₐ receptor agonists like 8-OH-DPAT conferred neuroprotection in rat magnocellular nucleus basalis against NMDA-induced lesions, reducing cortical fiber loss by 59.8% ± 4.65% in vehicle-treated controls to near-complete protection with high-dose 8-OH-DPAT [2]. This protection was independent of hypothermic effects and attributed to neuronal membrane hyperpolarization and reduced glutamate release – mechanisms potentially accessible to structurally tuned dioxolane amines acting on serotonergic or related pathways [2] .
Compound Class | Prototype Agent | Primary Target | Effect on NMDA Excitotoxicity | Relevance to Dioxolane Chemistry |
---|---|---|---|---|
Direct NMDA Antagonists | MK-801 (Dizocilpine) | NMDA receptor pore | High-affinity channel blockade | Limited; non-competitive antagonists |
Glycine Site Antagonists | Kynurenic acid | NMDA receptor glycine site | Allosteric inhibition | Scaffold diversity for glycine-site engagement explored |
5-HT₁ₐ Agonists | 8-OH-DPAT | Serotonin 1A receptor | ↓ Glutamate release; ↓ Ca²⁺ influx | Dioxolane amines may target 5-HT₁ₐ or modulate glutamate indirectly |
Ketal-Containing Amines | (4-(1,3-Dioxolan-2-yl)phenyl)methanamine | Undefined (Research compound) | Presumed indirect modulation via GPCRs | Core scaffold exemplifies dioxolane stability & CNS accessibility |
Dexoxadrol/Etoxadrol | Dexoxadrol | PCP site of NMDA receptor | High-affinity channel blockade | Dioxolane ring critical for PCP-site binding (see Section 1.2) |
The structural evolution prioritized modifying arylalkylamine cores with heterocyclic elements like the 1,3-dioxolane to optimize pharmacokinetics and receptor affinity. The ketal functionality in (4-(1,3-Dioxolan-2-yl)phenyl)methanamine mimics carbonyl electronic properties while resisting enzymatic hydrolysis, prolonging target engagement compared to simpler benzaldehyde-derived amines [5] [6] [9]. Synthesis typically proceeds via nucleophilic addition to 4-(1,3-dioxolan-2-yl)benzaldehyde followed by reductive amination or via direct functionalization of pre-formed (4-(1,3-dioxolan-2-yl)phenyl)methanol (CAS 142651-25-0) [5]. These routes enabled systematic exploration of amine substituents to refine pharmacological profiles.
The dexoxadrol and etoxadrol pharmacophores represent a critical class of potent NMDA antagonists where the 1,3-dioxolane ring is integral to target binding. Dexoxadrol and its enantiomer etoxadrol are diarylalkylamines featuring a dioxolane ring rigidly linking two aryl systems. They bind the phencyclidine (PCP) site within the NMDA receptor ion channel, demonstrating high-affinity blockade [2] [8].
(4-(1,3-Dioxolan-2-yl)phenyl)methanamine shares key pharmacophoric elements with these ligands:
Compound Name | Chemical Structure | Key Modifications vs. Core Scaffold | Target Engagement / Potential Mechanism | Synthetic Accessibility Notes |
---|---|---|---|---|
(4-(1,3-Dioxolan-2-yl)phenyl)methanamine | C₆H₄(CH₂NH₂)-C₆H₄-O-CH₂-CH₂-O (dioxolane) | Reference scaffold | Indirect NMDA modulation / 5-HT₁ₐ interaction? | Via reduct. amination of 4-(dioxolan-2-yl)benzaldehyde [5] |
[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine (CAS 66522-61-0) | C₆H₄(CH₂NH₂)-C(Me)(O-CH₂-CH₂-O) | α-Methyl group on dioxolane → Steric bulk | Enhanced lipophilicity; Altered receptor affinity profile | Heck coupling routes (~96% yield) [6] |
Dexoxadrol | α-(1,3-Dioxolan-4-yl)-α-phenyl-1-piperidinepropanol | Piperidine amine; Propanol linker; Second aryl group | High-affinity PCP-site NMDA antagonism | Multistep enantioselective synthesis required |
Indole-Dioxolane Hybrids | Indole-C₆H₄-O-CH₂-CH₂-O / Linker variations | Indole replaces phenyl; Varied linkers to dioxolane | Dual HIV IN inhibition / Putative NMDA modulation [8] | Heck coupling or malonyl derivatization [8] |
Recent advances involve hybridizing the dioxolane-phenylmethanamine scaffold with privileged heterocycles. Notably, Singh et al. synthesized dioxolane-malonyl indole hybrids (e.g., 32, 33) designed as HIV integrase inhibitors but structurally reminiscent of NMDA pharmacophores [8]. Compound 33 (R₁ = p-F-Bz, R₂=Br) exhibited potent strand transfer inhibition (IC₅₀ = 0.2 μM), attributed to interactions with residues (e.g., Q148, K156, K159) analogous to cationic contacts in NMDA receptor binding pockets [8]. Molecular docking confirmed that bromine substitution on the indole enhanced hydrophobic packing – a strategy transferable to optimizing dioxolane-arylamine NMDA antagonists. Synthesis routes often employ palladium-catalyzed coupling (e.g., Heck reaction) between halogenated indoles and dioxolane-containing acrylates, followed by aminolysis or hydrolysis to yield target amines [6] [8].
The strategic incorporation of substituents on the dioxolane ring significantly impacts pharmacology. Adding an α-methyl group, as in [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine (CAS 66522-61-0), increases steric bulk and lipophilicity (LogP increased to ~2.07 vs ~1.5 for unmethylated analogue), potentially enhancing membrane permeability and altering receptor interaction profiles [6]. This highlights the versatility of the dioxolane ring as a synthetic handle for pharmacokinetic and pharmacodynamic optimization in neuroactive arylalkylamines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7